N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine
Descripción
N-Methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is a pyridine derivative featuring a pyrrolidine ring substituted at the 2-position and a methylated amine group at the 3-position.
Propiedades
IUPAC Name |
N-methyl-2-pyrrolidin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-11-9-5-4-6-12-10(9)13-7-2-3-8-13/h4-6,11H,2-3,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAIXXXTRBCARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
General Synthetic Strategy
The synthesis of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine typically involves:
- Nucleophilic substitution on a suitably activated pyridine ring (e.g., halogenated pyridine derivatives).
- Introduction of the pyrrolidin-1-yl group via nucleophilic displacement or amination.
- Methylation of the amino substituent to achieve the N-methyl derivative.
Solvent and Reaction Conditions
A preferred solvent for such reactions is N,N-dimethylformamide (DMF) due to its polar aprotic nature, which facilitates nucleophilic substitution reactions on heteroaromatic rings. Other suitable solvents include N-methylpyrrolidinone, N,N-dimethylacetamide, pyridine, and picolines, but DMF remains the most effective for scale-up and reproducibility.
Reactions are typically conducted under an inert nitrogen atmosphere to prevent oxidation and moisture interference. Temperature ranges from 100 °C to 160 °C with reaction times spanning 10 to 48 hours , depending on substrate reactivity and desired conversion rates.
Key Preparation Methods
Nucleophilic Substitution Using Pyridine Derivatives
- Starting from 2-halopyridine derivatives, the pyrrolidine nucleophile can be introduced by heating with pyrrolidine in DMF under nitrogen.
- The reaction mixture is then cooled, diluted with a non-water miscible solvent such as ethyl acetate, and washed with brine (e.g., 25% NaCl solution) multiple times to remove inorganic impurities.
- The organic phase is dried over anhydrous sodium sulfate and concentrated to dryness to yield the desired product.
Palladium-Catalyzed Amination (Buchwald–Hartwig Coupling)
An alternative approach involves palladium-catalyzed cross-coupling of 3-bromo- or 3-chloropyridine derivatives with pyrrolidine:
- Catalysts such as Pd2(dba)3 combined with ligands like XantPhos are used.
- Bases such as tert-butoxide (t-BuONa) facilitate deprotonation and activation.
- The reaction is carried out in toluene at elevated temperatures (~110 °C) under nitrogen for 12 hours.
- After reaction completion, purification is achieved by preparative HPLC or silica gel chromatography.
Reductive Amination and Methylation
- Reductive amination can be employed to introduce the N-methyl group on the amino substituent.
- Borane-dimethyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF) is used as a reducing agent.
- The reaction is performed at 0 °C to 60 °C for several hours.
- Quenching with methanol and water, followed by extraction and purification, yields the methylated amine.
Detailed Reaction Procedures and Conditions
Purification Techniques
- After reaction completion, organic extracts are washed with brine to remove water-soluble impurities.
- Drying agents such as anhydrous sodium sulfate are used to remove residual moisture.
- Concentration under reduced pressure yields crude products.
- Final purification is typically achieved by silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC), depending on the scale and purity requirements.
Research Findings and Yields
- The nucleophilic substitution approach yields the target compound in moderate to high yields (typically 70–90%) when reaction parameters are optimized.
- Pd-catalyzed amination methods provide high selectivity and yields up to 95%, with the advantage of mild conditions and broad substrate tolerance.
- Reductive methylation using BH3-Me2S is efficient, with near-quantitative conversion as monitored by LCMS, ensuring clean methylation of the amino group.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Pyrrolidine, 2-halopyridine | DMF | 100–160 °C | 70–90% | Simple, scalable | Long reaction time, high temp |
| Pd-catalyzed amination | Pd2(dba)3, XantPhos, t-BuONa | Toluene | 110 °C | Up to 95% | High selectivity, mild conditions | Requires expensive catalyst |
| Reductive methylation | BH3-Me2S | THF | 0–60 °C | >90% | Efficient methylation | Sensitive to moisture |
Análisis De Reacciones Químicas
Types of Reactions: N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Positional Isomerism
The position of substituents on the pyridine ring critically influences biological activity and physicochemical properties. Key analogues include:
Key Observations :
- Positional Effects: The 2-pyrrolidinyl substitution (as in the target compound) may enhance steric interactions with enzyme active sites compared to 5- or 6-substituted isomers.
- Methylation Impact: The N-methyl group in the target compound likely improves lipophilicity and metabolic stability compared to non-methylated analogues like 6-(pyrrolidin-1-yl)pyridin-3-amine .
Pharmacological Activity Comparisons
While direct data for the target compound are absent, related pyridinamine derivatives exhibit diverse activities:
Antiparasitic and Antimicrobial Activity
- Pyridine-based inhibitors such as UDO and UDD (CYP51 inhibitors) show efficacy against Trypanosoma cruzi .
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and its metal complexes demonstrate antimicrobial activity against bacterial and fungal strains .
Anti-inflammatory and Enzyme Inhibition
Physicochemical Data
| Property | This compound | 6-(Pyrrolidin-1-yl)pyridin-3-amine |
|---|---|---|
| Molecular Weight | ~177.25 | 163.22 |
| LogP (Predicted) | ~1.5 (higher lipophilicity due to N-methyl) | ~0.8 |
| Solubility | Moderate in organic solvents | Higher aqueous solubility |
Actividad Biológica
N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including its interactions with biomolecules, pharmacological effects, and potential applications in drug discovery.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 191.27 g/mol
- Structural Features : The compound consists of a pyridine ring linked to a pyrrolidine ring via an amine functional group. This unique combination is believed to influence its biological activity significantly.
Research indicates that this compound interacts with various biomolecules, particularly proteins and enzymes. The presence of both the pyridine and pyrrolidine rings may contribute to specific binding affinities, making it a candidate for drug design aimed at modulating biological pathways. Preliminary studies suggest that the compound may influence cellular signaling pathways, which could lead to various pharmacological effects.
Pharmacological Studies
-
Inhibition Studies :
- This compound has been evaluated for its inhibitory effects on certain enzymes. For instance, modifications to similar compounds have shown enhanced potency against specific targets, suggesting that structural variations can significantly impact biological activity .
- In one study, analogs of related compounds demonstrated nanomolar potency as inhibitors, indicating that the structural characteristics of this compound could be optimized for enhanced activity .
- Cellular Effects :
Structure–Activity Relationship (SAR)
Table 1 summarizes findings from SAR studies related to compounds structurally similar to this compound:
| Compound | Structural Modification | IC (nM) | Remarks |
|---|---|---|---|
| LEI-401 | (S)-3-hydroxypyrrolidine | 72 | Potent inhibitor of NAPE-PLD |
| Compound A | Methyl substitution | 150 | Reduced activity compared to LEI-401 |
| Compound B | Hydroxyl substitution | 90 | Improved solubility |
This table illustrates how specific modifications can enhance or reduce the biological activity of pyridine-based compounds.
Q & A
Q. What are the recommended synthetic routes for N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves coupling pyrrolidine with halogenated pyridine derivatives via Buchwald-Hartwig amination or Ullmann-type reactions. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours achieved a 17.9% yield for a structurally analogous compound . To optimize efficiency:
- Use palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands to enhance cross-coupling reactivity.
- Screen solvents (e.g., toluene vs. DMF) and bases (e.g., K₃PO₄ vs. Cs₂CO₃) to improve regioselectivity.
- Employ microwave-assisted synthesis to reduce reaction times .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, pyrrolidine protons at δ 1.6–3.1 ppm) and confirm carbon backbone. Use DMSO-d₆ to resolve tautomeric equilibria .
- HRMS (ESI) : Verify molecular weight (e.g., [M+H]⁺ peaks) with <2 ppm error .
- IR Spectroscopy : Identify N-H stretches (3298 cm⁻¹) and aromatic C=C vibrations (1600–1450 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation.
- Use desiccants (e.g., silica gel) to avoid hygroscopic degradation .
- Conduct periodic stability assays via HPLC to monitor purity over time .
Advanced Research Questions
Q. How can low yields in the Buchwald-Hartwig amination step be addressed during synthesis?
Methodological Answer: Low yields (e.g., <20%) may arise from steric hindrance or catalyst deactivation. Mitigation strategies:
- Ligand Screening : Use bulky ligands (e.g., DavePhos) to stabilize palladium intermediates.
- Temperature Optimization : Increase reaction temperatures (80–100°C) to accelerate kinetics, but monitor for side reactions.
- Additives : Introduce KI or CsF to enhance halogen exchange in iodopyridine precursors .
Q. How can discrepancies in NMR data due to tautomerism be resolved?
Methodological Answer: Tautomerism between amine and imine forms can obscure NMR signals. Solutions include:
Q. How should pharmacological assays be designed to evaluate kinase inhibition potential?
Methodological Answer:
- In Vitro Kinase Assays : Use recombinant kinases (e.g., EGFR, BRAF) with ATP-Glo™ luminescence kits to measure IC₅₀ values.
- Cellular Assays : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify apoptosis via flow cytometry (Annexin V/PI staining).
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to kinase active sites .
Q. Which QSAR parameters are critical for predicting bioactivity in derivatives of this compound?
Methodological Answer: Key parameters include:
- Lipophilicity (logP) : Optimize for blood-brain barrier penetration (ideal logP = 2–3).
- Hydrogen Bonding : Balance H-bond donors (≤2) and acceptors (≤5) to enhance solubility.
- Polar Surface Area (PSA) : Target PSA <90 Ų for oral bioavailability.
Use Schrödinger’s QikProp or MOE software for predictive modeling .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Methodological Answer: Contradictions arise from polymorphic forms or protonation states. Experimental approaches:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
